molecular formula C11H12FNO3 B1354835 3-Fluoro-4-morpholinobenzoic acid CAS No. 588708-72-9

3-Fluoro-4-morpholinobenzoic acid

Cat. No. B1354835
CAS RN: 588708-72-9
M. Wt: 225.22 g/mol
InChI Key: WDOYQIXUKGKGHT-UHFFFAOYSA-N
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Description

3-Fluoro-4-morpholinobenzoic Acid is a compound with the CAS Number: 588708-72-9 and a molecular weight of 225.22 . It is a solid substance at room temperature . It is used for research and development purposes .


Molecular Structure Analysis

The molecular formula of 3-Fluoro-4-morpholinobenzoic acid is C11H12FNO3 . The InChI Code is 1S/C11H12FNO3/c12-9-7-8(11(14)15)1-2-10(9)13-3-5-16-6-4-13/h1-2,7H,3-6H2,(H,14,15) .


Physical And Chemical Properties Analysis

3-Fluoro-4-morpholinobenzoic acid is a solid substance at room temperature . It has a molecular weight of 225.22 .

Scientific Research Applications

3-Fluoro-4-morpholinobenzoic Acid: Scientific Research Applications

    Drug Development for Autoimmune Diseases: 3-Fluoro-4-morpholinobenzoic acid has shown potential as a therapeutic agent in the treatment of autoimmune diseases. Its role in drug development is being studied, with a focus on its safety profile and efficacy in clinical trials.

    Cancer Therapeutics: The compound has also been explored for its applications in cancer treatment. Research indicates promising results, and further studies are ongoing to understand its full potential in oncology.

    Fluorinated Biologic Agents: The presence of fluorine in compounds like 3-Fluoro-4-morpholinobenzoic acid can enhance nuclease resistance and limit immune responses, which is beneficial in the development of fluorinated biologic agents such as those used in treating metastatic breast cancer .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261-P305+P351+P338 , advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .

properties

IUPAC Name

3-fluoro-4-morpholin-4-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO3/c12-9-7-8(11(14)15)1-2-10(9)13-3-5-16-6-4-13/h1-2,7H,3-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDOYQIXUKGKGHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80477736
Record name 3-Fluoro-4-morpholinobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80477736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-morpholinobenzoic acid

CAS RN

588708-72-9
Record name 3-Fluoro-4-morpholinobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80477736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-4-morpholinobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 2 L 3-neck round bottom flask fitted with mechanical stirrer and reflux condenser was charged with morpholine (700 g, 700 ml, 8 mol) and to the stirring solution was added 3,4-difluorobenzoic acid (158 g, 1 mol) (AmplaChem, Inc). The clear solution was heated at reflux and after 29 hours a ca. 0.5 ml aliquot was removed from the light yellow reaction solution, acidified with 6 N HCl and the precipitate was analyzed by 1H NMR (DMSO-d6) showing that the reaction was complete by the absence of the aromatic peaks at δ7.78-7.92 present in the starting material. The reaction was allowed to cool to below 100° C. and was carefully acidified (pH 1 to 2) with 6 N hydrochloric acid with rapid stirring (initial addition of 6N HCl was dropwise but then as a slow stream with cooling). The product starts to precipitate as the pH falls below 6. The precipitate was collected by filtration and washed thoroughly with hot (80° C.) water (2 L) to ensure the removal of morpholine hydrochloride (that appears as two triplets just above the morpholine peaks for (14) in the NMR) The white precipitate was dried at 110° C. under house vacuum and recrystallized by dissolving in ethanol (4.5 L) and concentration to 1.5 L with stirring. Crystals started to form in the refluxing solution when the volume had been reduced to ca. 3.5 L. The crystals were cooled to room temp with stirring, cooled in an ice bath for 1 hour with stirring, collected by filtration and dried in vacuo at 80° C. (172.5 g, 77%). 1H NMR spectrum identical with that for the product described in the previous paragraph.
Quantity
700 mL
Type
reactant
Reaction Step One
Quantity
158 g
Type
reactant
Reaction Step Two

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